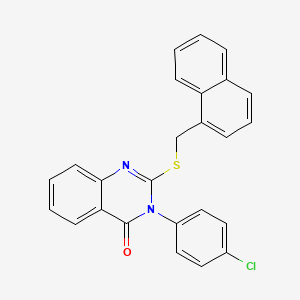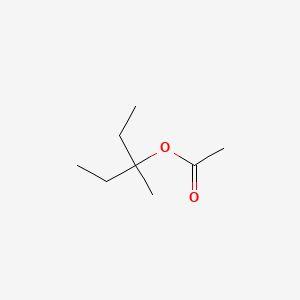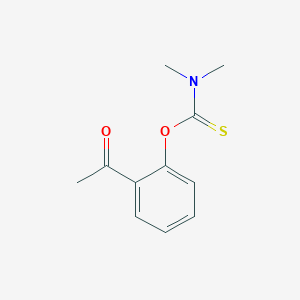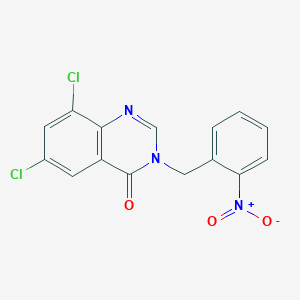![molecular formula C26H25N3O6 B12012814 [4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate CAS No. 764687-90-3](/img/structure/B12012814.png)
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(E)-[[2-(4-etilanilino)-2-oxoacetil]hidrazinilideno]metil]-2-metoxifenil] 4-metoxibenzoato es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta una estructura única que incluye múltiples grupos funcionales, lo que lo convierte en un tema de interés para investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [4-[(E)-[[2-(4-etilanilino)-2-oxoacetil]hidrazinilideno]metil]-2-metoxifenil] 4-metoxibenzoato generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. El proceso puede incluir los siguientes pasos:
Formación de la hidrazona: Esto implica la reacción de 4-etilanilina con ácido 2-oxoacético para formar el intermedio de hidrazona.
Reacción de condensación: El intermedio de hidrazona luego se hace reaccionar con 4-metoxibenzaldehído en condiciones ácidas o básicas para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Se pueden emplear técnicas como recristalización, cromatografía y destilación para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxi y etilanilino.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo presentes en la estructura.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila y nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Los reactivos como los halógenos, los agentes de nitración y los agentes de sulfonación se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, lo que lo hace valioso en la síntesis orgánica.
Biología
En la investigación biológica, el compuesto puede estudiarse por sus posibles interacciones con macromoléculas biológicas como proteínas y ácidos nucleicos
Medicina
En medicina, el compuesto podría explorarse por sus propiedades farmacológicas. Su capacidad para interactuar con objetivos moleculares específicos puede convertirlo en un candidato para aplicaciones terapéuticas.
Industria
En el sector industrial, el compuesto puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de [4-[(E)-[[2-(4-etilanilino)-2-oxoacetil]hidrazinilideno]metil]-2-metoxifenil] 4-metoxibenzoato implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías y los objetivos exactos involucrados dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un intermedio químico ampliamente utilizado con grupos funcionales similares.
Arquitecturas puenteadas por disilano: Compuestos con estructuras electrónicas únicas y aplicaciones en ciencia de materiales.
Unicidad
La singularidad de [4-[(E)-[[2-(4-etilanilino)-2-oxoacetil]hidrazinilideno]metil]-2-metoxifenil] 4-metoxibenzoato radica en su estructura compleja, que permite diversas reacciones químicas y posibles aplicaciones en varios campos científicos. Su combinación de grupos funcionales brinda oportunidades para interacciones y modificaciones únicas, lo que lo diferencia de los compuestos más simples.
Propiedades
Número CAS |
764687-90-3 |
|---|---|
Fórmula molecular |
C26H25N3O6 |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C26H25N3O6/c1-4-17-5-10-20(11-6-17)28-24(30)25(31)29-27-16-18-7-14-22(23(15-18)34-3)35-26(32)19-8-12-21(33-2)13-9-19/h5-16H,4H2,1-3H3,(H,28,30)(H,29,31)/b27-16+ |
Clave InChI |
MLFCLCBAMLNCRZ-JVWAILMASA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OC |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12012735.png)
![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12012737.png)
![methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12012760.png)




![6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12012788.png)



![N-(2,5-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12012821.png)
![N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012823.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012825.png)
